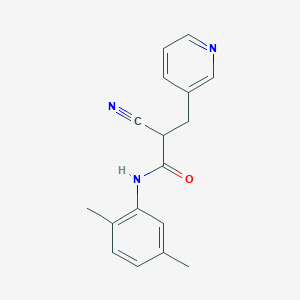

2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide

Description

2-Cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide is a synthetic amide derivative featuring a cyano group at the C2 position, a pyridin-3-yl substituent at the C3 position, and a 2,5-dimethylphenyl moiety as the N-aryl group. Its molecular formula is C₁₇H₁₇N₃O, with a molecular weight of 303.34 g/mol.

Properties

IUPAC Name |

2-cyano-N-(2,5-dimethylphenyl)-3-pyridin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-5-6-13(2)16(8-12)20-17(21)15(10-18)9-14-4-3-7-19-11-14/h3-8,11,15H,9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBIKXDJAAJBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CN=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could be:

Starting Materials: 2,5-dimethylphenylamine, 3-bromopyridine, acrylonitrile.

Step 1: Nucleophilic substitution reaction between 2,5-dimethylphenylamine and 3-bromopyridine to form N-(2,5-dimethylphenyl)-3-pyridinamine.

Step 2: Michael addition of acrylonitrile to N-(2,5-dimethylphenyl)-3-pyridinamine to form this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: Conversion of the cyano group to a carboxylic acid.

Reduction: Reduction of the cyano group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products

Oxidation: Formation of 2-carboxy-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide.

Reduction: Formation of 2-amino-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a drug candidate or a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyano group and aromatic rings may play a role in binding to the target site, influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Observations:

- Electronic Effects: The target compound’s cyano group increases electrophilicity at the C2 position compared to the sulfanyl or thiazole groups in ’s compounds . This may enhance reactivity in nucleophilic substitution or Michael addition reactions.

- Bioactivity: Unlike the thiazole-oxadiazole hybrids in (e.g., 7f), which are associated with antimicrobial activity, the target compound’s pyridinyl and cyano groups may favor interactions with neurological or kinase targets due to pyridine’s role as a bioisostere for aromatic amines .

Physicochemical Properties

- Melting Points : reports melting points of 134–178°C for compounds 7c–7f . The target compound’s melting point is likely lower due to the absence of rigid heterocycles (e.g., oxadiazole or thiazole), which enhance crystallinity.

- Spectroscopic Signatures: IR: The target compound’s cyano group would show a sharp peak near 2200–2250 cm⁻¹, distinct from the amide C=O (~1650 cm⁻¹) and pyridinyl C=N (~1600 cm⁻¹) stretches. This contrasts with ’s chalcone derivative, which exhibits strong ketone C=O absorption (~1680 cm⁻¹) . NMR: The 2,5-dimethylphenyl group would display two singlet peaks for the methyl protons in the aromatic region (δ ~2.2–2.4 ppm), while the pyridin-3-yl protons would resonate as a multiplet at δ ~7.3–8.5 ppm.

Biological Activity

2-Cyano-N-(2,5-dimethylphenyl)-3-(pyridin-3-yl)propanamide, a compound with the molecular formula and a molecular weight of 279.34 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Cell Proliferation Modulation : Studies suggest that it may affect cell cycle progression and induce apoptosis in cancer cell lines.

Anticancer Properties

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 1.5 | |

| U-937 (acute monocytic leukemia) | 2.0 | |

| HeLa (cervical cancer) | 1.8 |

These results indicate that the compound possesses significant potential as an anticancer agent, particularly in breast and cervical cancers.

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of this compound. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Studies

- Study on Breast Cancer Cells : A study published in MDPI highlighted that this compound induced apoptosis in MCF-7 cells by increasing caspase activity, demonstrating its role in promoting programmed cell death .

- Neuroprotection in Animal Models : In a preclinical model for Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.